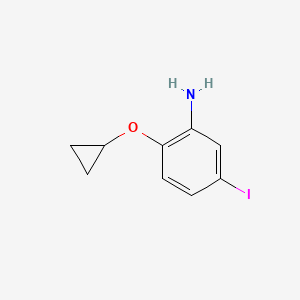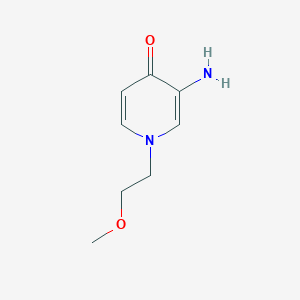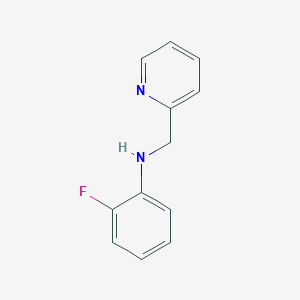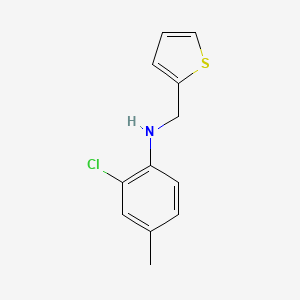![molecular formula C9H14ClN3O B13306181 5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an azetidine ring, a pyrazole ring, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole with azetidin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring and pyrazole moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 4-(azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride
Uniqueness
5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the azetidine and pyrazole rings, along with a chloro substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H14ClN3O |
|---|---|
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
5-(azetidin-3-yloxymethyl)-4-chloro-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H14ClN3O/c1-6-9(10)8(13(2)12-6)5-14-7-3-11-4-7/h7,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
NUSSWWJINNIOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Cl)COC2CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate](/img/structure/B13306126.png)

![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)



![5-[(Pent-3-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13306163.png)
![[3-(Benzyloxy)phenyl]methanethiol](/img/structure/B13306164.png)

![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13306186.png)
